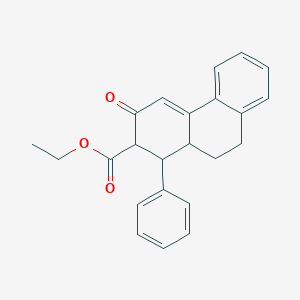
2,3,6-Tribromo-5-ethoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Tribromo-5-ethoxypyridine is a brominated pyridine derivative with the molecular formula C7H6Br3NO and a molecular weight of 359.84 g/mol . This compound is characterized by the presence of three bromine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5,6-tribromopyridin-3-yl ether typically involves the bromination of a pyridine derivative followed by etherification. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific temperature conditions to achieve selective bromination at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of ethyl 2,5,6-tribromopyridin-3-yl ether may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Tribromo-5-ethoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of ethyl 2,5,6-tribromopyridin-3-yl ether include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of ethyl 2,5,6-tribromopyridin-3-yl ether depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
2,3,6-Tribromo-5-ethoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2,5,6-tribromopyridin-3-yl ether involves its interaction with specific molecular targets and pathways. The presence of bromine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparación Con Compuestos Similares
2,3,6-Tribromo-5-ethoxypyridine can be compared with other brominated pyridine derivatives, such as:
- 2,3,5-Tribromopyridine
- 2,4,6-Tribromopyridine
- 2,5-Dibromopyridine
These compounds share similar structural features but differ in the position and number of bromine atoms, which can influence their chemical properties and reactivity. This compound is unique due to its specific substitution pattern and the presence of an ethoxy group, which can affect its solubility and reactivity .
Propiedades
Fórmula molecular |
C7H6Br3NO |
|---|---|
Peso molecular |
359.84 g/mol |
Nombre IUPAC |
2,3,6-tribromo-5-ethoxypyridine |
InChI |
InChI=1S/C7H6Br3NO/c1-2-12-5-3-4(8)6(9)11-7(5)10/h3H,2H2,1H3 |
Clave InChI |
SIQNZMWJOBUXBY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(N=C1Br)Br)Br |
SMILES canónico |
CCOC1=CC(=C(N=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenylazepino[2,1,7-cd]indolizine](/img/structure/B289746.png)

![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)

![9-methoxypyrido[1,2-a]quinolinium](/img/structure/B289753.png)
![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)


![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)

